

# The Evolving Landscape of KRAS G12C Inhibition: A Cost-Effectiveness Perspective

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## Compound of Interest

Compound Name: *KRAS inhibitor-39*

Cat. No.: *B15552769*

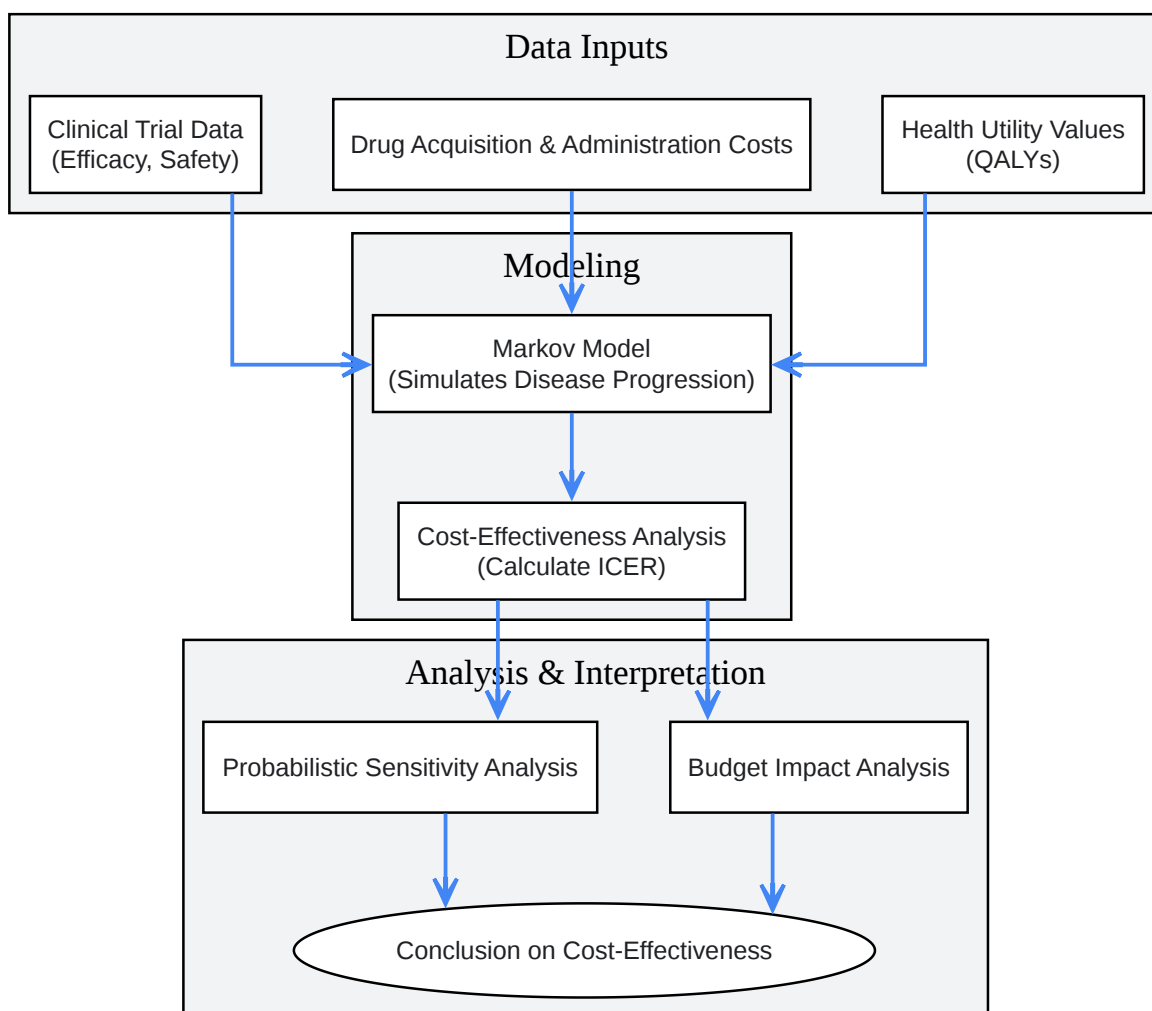
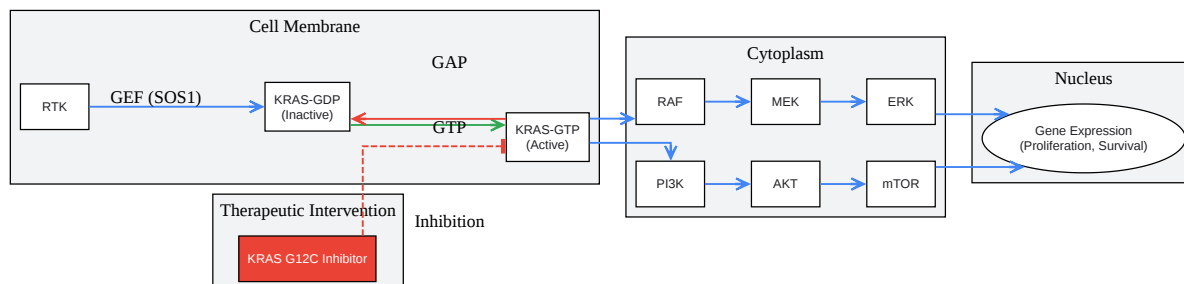
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For decades, KRAS was considered an "undruggable" target in oncology, leaving patients with KRAS-mutant cancers, particularly non-small cell lung cancer (NSCLC), with limited therapeutic options. The recent development of targeted KRAS G12C inhibitors has marked a significant breakthrough. This guide provides a comparative analysis of the efficacy, safety, and cost-effectiveness of KRAS G12C inhibitors against the standard of care for patients with KRAS G12C-mutated advanced solid tumors, with a focus on NSCLC.

While this analysis aims to provide a comprehensive overview, it is important to note that specific data for a compound referred to as "**KRAS inhibitor-39**" is not publicly available in peer-reviewed literature or clinical trial databases. Therefore, this guide will focus on the class of KRAS G12C inhibitors, using data from the FDA-approved drugs sotorasib (Lumakras) and adagrasib (Krazati) as representative examples.

## Mechanism of Action: Targeting the Oncogenic Driver

KRAS is a key protein in the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival.[1] Mutations in the KRAS gene, particularly at codon 12, can lock the KRAS protein in a perpetually active state, leading to uncontrolled cell division and tumor growth.[2] KRAS G12C inhibitors are small molecules that specifically and irreversibly bind to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive state and thereby inhibiting downstream signaling.[2]



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## References

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